Cholecystokinin (26-33) (free acid)

CCK2 receptor Radioligand binding Selectivity

Researchers requiring selective CCK2 receptor activation face the challenge of off-target CCK1-mediated effects, which confound interpretation in systems co-expressing both receptor subtypes. Cholecystokinin (26-33) (free acid) is a desulfated CCK-8 fragment that directly addresses this problem by exhibiting a 500-1000-fold reduced affinity for CCK1 receptors while retaining high nanomolar affinity for CCK2 receptors. This unique selectivity profile enables researchers to attribute functional responses (e.g., calcium mobilization with <12% maximal CCK1 efficacy) specifically to CCK2 engagement, eliminating the ambiguity inherent to sulfated CCK-8 analogs. • 500-1000-fold selectivity for CCK2 over CCK1 receptors • <12% maximal calcium mobilization compared to sulfated CCK-8, confirming partial agonism • Suitable for CNS behavioral assays, in vivo tumor imaging, and CCK2 signaling studies • Bulk quantities available; rapid global fulfillment for time-sensitive research programs.

Molecular Formula C49H61N9O14S2
Molecular Weight 1064.2 g/mol
CAS No. 103974-46-5
Cat. No. B1639644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholecystokinin (26-33) (free acid)
CAS103974-46-5
Molecular FormulaC49H61N9O14S2
Molecular Weight1064.2 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyPUZFEBZBSNCBNS-YRVFCXMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecystokinin (26-33) (free acid): Selective CCK2 Agonist


Cholecystokinin (26-33) (free acid) (also designated CCK-8 free acid, desulfated CCK-8, or CCK-8(NS)) is the unsulfated C-terminal octapeptide fragment of the gastrointestinal hormone cholecystokinin [1]. Lacking the sulfate group on its Tyr residue that is characteristic of endogenous CCK-8, this compound exhibits moderate selectivity for the CCK2 (CCK-B) receptor subtype while displaying substantially reduced affinity for the CCK1 (CCK-A) receptor . This distinct pharmacological profile distinguishes it from its sulfated counterpart and positions it as a specialized tool for dissecting CCK receptor subtype-specific contributions in neurobiology, feeding behavior, and pain modulation.

CCK2 receptor studies Selective activation with minimal CCK1 interference
CNS behavioral assays Central antinociception without systemic CCK1 effects
Mixed receptor tissues Dissect CCK2 contributions in pancreas, vagal afferents

Cholecystokinin (26-33) (free acid): Non-Substitutability in CCK2 Research


Cholecystokinin (26-33) (free acid) cannot be interchanged with other CCK-related peptides without fundamentally altering experimental outcomes. The absence of tyrosine sulfation in this compound creates a unique receptor selectivity signature: it retains high nanomolar affinity for CCK2 receptors while exhibiting 500- to 1000-fold reduced affinity for CCK1 receptors compared to sulfated CCK-8 [1]. In contrast, sulfated CCK-8 binds both receptor subtypes with subnanomolar affinity, CCK-4 exhibits only weak affinity for both receptors, and gastrin-17 displays a different selectivity profile entirely . Consequently, substitution with these analogs would confound interpretation of receptor subtype-specific contributions, particularly in tissues or systems where both CCK1 and CCK2 receptors are co-expressed, such as the pancreas, vagal afferents, or CNS regions.

Sulfated CCK-8

Dual CCK1/CCK2 agonist; co-activates CCK1 and may mask CCK2-specific responses.

CCK-4 (tetragastrin)

Weak affinity for both receptors; insufficient selectivity and potency for CCK2 studies.

Gastrin-17

Different receptor selectivity profile; does not replicate CCK2-mediated neurobiology.

Cholecystokinin (26-33) (free acid): Selectivity Evidence


CCK2-Selective Binding over CCK1

Cholecystokinin (26-33) (free acid) exhibits high affinity for the CCK2 receptor (Ki = 125 nM) while maintaining low affinity for the CCK1 receptor (Ki = 800 nM), resulting in a ~6.4-fold selectivity for CCK2 over CCK1 . In contrast, sulfated CCK-8 displays subnanomolar affinity for both receptor subtypes (Ki = 0.8 nM for CCK1; 1.5 nM for CCK2), with approximately 2-fold selectivity for CCK1 . Thus, desulfation reduces CCK1 affinity by ~1000-fold while reducing CCK2 affinity by ~83-fold, effectively converting the ligand from a potent dual agonist into a moderately selective CCK2-preferring ligand.

Receptor binding
Data to verify
Target: CCK1 Ki 800 nM; CCK2 Ki 125 nM
Sulfated CCK-8: CCK1 Ki 0.8 nM; CCK2 Ki 1.5 nM
CCK1 affinity ~1000× lower; CCK2 ~83× lower
Supports CCK2 receptor study context
Confirmatory binding data recommended; source data not shown
CCK2 receptor Radioligand binding Selectivity

CCK2 Partial Agonism in Calcium Assay

In isolated porcine chief cells, desulfated CCK-8 elicited a small stimulatory effect on intracellular calcium ([Ca2+]i) mobilization, reaching <12% of the maximal response observed with sulfated CCK-8, with an EC50 in the low nanomolar range [1]. Notably, desulfated CCK-8 did not inhibit the robust CCK-8 response, indicating that it acts as a partial agonist at CCKB receptors but lacks functional activity at CCKA receptors [1]. By comparison, sulfated CCK-8 produced a full response with an EC50 of 6 nM, acting predominantly (>80%) through CCKA receptors [1].

Calcium signaling
Head-to-head
Target:
Sulfated CCK-8: 100% max. response (EC₅₀ 6 nM)
>8-fold lower maximal efficacy
Supports biased signaling interpretation
Porcine chief cells, FURA-2; CCK2-selective activation
Pyloric contraction
Head-to-head
Target: ≥170-fold less potent
Sulfated CCK-8: ED₅₀ ~1 nM
Substantial reduction in potency
Reflects CCK1-dependent contraction; supports CCK2-specific GI studies
Rat isolated pylorus assay; CCK1-dominated response
In vivo tumor uptake
Head-to-head
Target: CCK1 tumor 0.2% ID/g; CCK2 tumor 0.6% ID/g
⁹⁹ᵐTc-sCCK8: CCK1 2.0%; CCK2 4.2% ID/g
10× lower CCK1; 7× lower CCK2 uptake
Supports CCK2-targeted probe development
Athymic mouse xenograft; 1 h post-injection
Antinociception route
Head-to-head
Target: i.c.v. active; systemic inactive
Sulfated CCK-8: i.c.v. and systemic active
Qualitative difference in systemic activity
Supports central CCK2 study design; avoids peripheral CCK1 confounds
Mouse writhing assay; hot plate inactive for unsulfated
Calcium signaling CCK2 receptor Partial agonism

Pyloric Contraction: Desulfated vs. Sulfated CCK-8

In the rat isolated pylorus contraction assay, unsulfated CCK-8 was at least 170-fold less potent than sulfated CCK-8 in eliciting smooth muscle contraction [1]. Sulfated CCK-8 produced dose-dependent contraction with an ED50 of approximately 1 nM, whereas unsulfated CCK-8 required substantially higher concentrations to achieve comparable effects [1]. Tetragastrin (CCK-4) was even less potent, being at least 500-fold weaker than sulfated CCK-8 [1].

Pyloric contraction
Head-to-head
Target: ≥170-fold less potent
Sulfated CCK-8: ED₅₀ ~1 nM
Substantial reduction in potency
Reflects CCK1-dependent contraction; supports CCK2-specific GI studies
Rat isolated pylorus assay; CCK1-dominated response
Smooth muscle contraction Gastrointestinal motility CCK1 receptor

Radiolabeled nsCCK-8 Accumulation in CCK2 Tumors

In athymic mice bearing CHO-CCK1 and CHO-CCK2 cell-derived tumors, 99mTc-labeled nonsulfated CCK-8 (99mTc-nsCCK8) accumulated selectively in CCK2-expressing tumors (0.6% injected dose per gram at 1 hour post-injection) while exhibiting negligible uptake in CCK1-expressing tumors (0.2% ID/g) [1]. In contrast, 99mTc-labeled sulfated CCK-8 (99mTc-sCCK8) accumulated in both tumor types (2.0% ID/g in CCK1 tumors; 4.2% ID/g in CCK2 tumors) [1]. The IC50 for displacement of 99mTc-nsCCK8 by unlabeled peptide was >1 μM at CCK1 receptors versus 10 nM at CCK2 receptors, confirming functional receptor selectivity [1].

In vivo tumor uptake
Head-to-head
Target: CCK1 tumor 0.2% ID/g; CCK2 tumor 0.6% ID/g
⁹⁹ᵐTc-sCCK8: CCK1 2.0%; CCK2 4.2% ID/g
10× lower CCK1; 7× lower CCK2 uptake
Supports CCK2-targeted probe development
Athymic mouse xenograft; 1 h post-injection
Molecular imaging Tumor targeting CCK2 receptor

Route-Dependent Antinociception vs. Sulfated CCK-8

In the phenylquinone-induced writhing assay, unsulfated CCK-8 (CCK-8-U) exhibited antinociceptive activity following intracerebroventricular (i.c.v.) administration but lacked efficacy when administered systemically [1]. In contrast, sulfated CCK-8 (CCK-8-S) retained anti-writhing activity via both i.c.v. and systemic routes [1]. Furthermore, in the hot plate test, CCK-8-S produced antinociception while CCK-8-U was inactive, suggesting differential engagement of central pain pathways [1].

Antinociception route
Head-to-head
Target: i.c.v. active; systemic inactive
Sulfated CCK-8: i.c.v. and systemic active
Qualitative difference in systemic activity
Supports central CCK2 study design; avoids peripheral CCK1 confounds
Mouse writhing assay; hot plate inactive for unsulfated
Pain modulation Antinociception CCK2 receptor

Cholecystokinin (26-33) (free acid): Validated Applications


CCK2-Selective Pharmacology in Mixed Receptor Tissues

In tissues co-expressing both CCK1 and CCK2 receptors—such as the pancreas, vagal afferent neurons, or specific CNS nuclei—use of Cholecystokinin (26-33) (free acid) enables selective activation of CCK2 receptors while minimizing CCK1-mediated signaling. As demonstrated by the 1000-fold reduction in CCK1 affinity and <12% maximal calcium mobilization efficacy compared to sulfated CCK-8 [1], this compound allows researchers to attribute functional responses specifically to CCK2 receptor engagement. This is critical for studies investigating the role of CCK2 receptors in anxiety, memory, gastric acid secretion, or tumor cell proliferation.

CNS Behavioral Studies with Low Peripheral Effects

For CNS-focused behavioral assays evaluating anxiety, feeding behavior, or nociception, Cholecystokinin (26-33) (free acid) offers a key advantage: it retains central antinociceptive activity following i.c.v. administration but lacks systemic efficacy [1]. This property reduces peripheral CCK1-mediated effects—such as gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility changes—that would otherwise confound interpretation of centrally-mediated behavioral outcomes [2]. This route-dependent selectivity makes the compound particularly suitable for studies employing intracerebroventricular cannulation in rodent models.

CCK2 Tumor Imaging Probe Development

Cholecystokinin (26-33) (free acid) serves as an ideal scaffold for developing CCK2-selective molecular imaging agents. As validated by in vivo biodistribution studies showing that 99mTc-labeled nonsulfated CCK-8 accumulates selectively in CCK2-expressing tumors (0.6% ID/g) with negligible CCK1 tumor uptake (0.2% ID/g) [1], this peptide provides a validated starting point for designing radiopharmaceuticals targeting medullary thyroid carcinoma, small cell lung cancer, astrocytomas, and gastroenteropancreatic tumors—all of which frequently overexpress CCK2 receptors. The free acid C-terminus may also facilitate conjugation to chelators or fluorophores without the potential instability of a C-terminal amide.

CCK2-Mediated Calcium and cAMP Signaling Studies

In isolated cell systems where CCK2 receptor signaling is the primary endpoint, Cholecystokinin (26-33) (free acid) provides a reliable CCK2-preferring agonist with well-characterized partial agonism. Data from porcine chief cells confirm that this compound evokes measurable, albeit modest, calcium mobilization (<12% of maximal sulfated CCK-8 response) with an EC50 in the low nanomolar range [1]. This makes it suitable for studying CCK2-mediated signaling cascades—including MAPK/ERK activation, cAMP modulation, and gene expression changes—in transfected cell lines or primary cultures expressing CCK2 receptors.

Application
Selection Property
Validation Focus
CCK2 pharmacology in mixed receptor tissues
CCK2-preferring binding
Confirm minimal CCK1 activation in tissue of interest
CNS behavioral studies
Route-dependent central activity
Verify lack of systemic efficacy in behavioral model
CCK2 tumor imaging probe development
CCK2-selective scaffold
Assess tumor uptake selectivity in relevant xenograft
Calcium and cAMP signaling studies
Partial agonism at CCK2 receptors
Quantify biased signaling vs. full agonists

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